Home > Products > Screening Compounds P88284 > (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone
(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone - 1309129-04-1

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-3113054
CAS Number: 1309129-04-1
Molecular Formula: C16H17BrN4O
Molecular Weight: 361.243
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is a hydrochloride salt of the amine 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. It was crystallized and its structure was compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate [].

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound was synthesized in good yield through a three-step protocol. Its structure was characterized by various techniques including HRMS, IR, and NMR [].

Bis(4-(6-carboxy-8-ethyl-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl)piperazin-1-ium) adipate tetrahydrate

  • Compound Description: This compound's crystal structure was determined using X-ray diffraction, and its crystallographic parameters were reported [].

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

  • Compound Description: A series of these derivatives were synthesized and assessed for in vitro cytotoxic activity against various cancer cell lines. Notably, compound 10ec demonstrated potent cytotoxicity, particularly against the BT-474 cancer cell line [].

(2-Ethoxyphenyl)[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl]methanone

  • Compound Description: This compound's crystal structure revealed a chair conformation for the piperidine ring, with the substituted benzisoxazole ring system in an equatorial position. Intermolecular C—H⋯O interactions were observed in the crystal structure [].

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

  • Compound Description: This compound exhibited potent tyrosinase inhibitory activity with an IC50 of 0.18 μM, significantly more potent than the reference compound kojic acid. It also showed antimelanogenic effects in B16F10 cells without cytotoxicity [].

(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

  • Compound Description: This compound acts as a potent and selective inverse agonist of the cannabinoid CB1 receptor, demonstrating potential as a peripherally active therapeutic agent for obesity with fewer central side effects compared to first-generation CB1 inverse agonists [].
Overview

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a bromophenyl group, a piperazine moiety, and a pyridazine derivative, which contribute to its biological activity and chemical properties. The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological profiles.

Source and Classification

The compound can be identified by its chemical formula C16H17BrN4OC_{16}H_{17}BrN_{4}O and has a molecular weight of 361.24 g/mol. It is cataloged under the CAS number 1309129-04-1, indicating its unique identification in chemical databases. The structure includes a bromine atom attached to a phenyl ring and a methanone functional group linked to a piperazine ring substituted with a methylpyridazine group .

Synthesis Analysis

Methods

The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions:

  1. Formation of the Piperazine Derivative: The initial step involves reacting piperazine with 4-bromobenzoyl chloride under basic conditions to form the piperazine derivative.
  2. Introduction of the Pyridazinyl Group: Subsequently, the piperazine derivative is reacted with 6-methylpyridazine in the presence of appropriate solvents such as dimethyl sulfoxide (DMSO) or ethanol, often utilizing catalysts like palladium on carbon to facilitate the reaction.

Technical Details

The reaction conditions are critical for achieving high yields and purity levels. Techniques such as refluxing and controlled temperature are employed to optimize the reaction environment. Purification methods may include recrystallization or chromatography to isolate the desired product effectively.

Molecular Structure Analysis

Structure Data

The molecular structure of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can be represented using structural formulas that illustrate the connectivity of atoms within the molecule. Key features include:

  • Bromophenyl Group: A phenyl ring substituted with a bromine atom.
  • Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms.
  • Pyridazine Derivative: A five-membered aromatic ring containing two nitrogen atoms, specifically 6-methylpyridazine.

Chemical Properties

Chemical Reactions Analysis

Reactions

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

  1. Oxidation: The compound may be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions can yield derivatives with altered functional groups.
  3. Substitution Reactions: Nucleophilic substitution can occur at various sites on the molecule, particularly at the methanone group.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions. Each reaction pathway can lead to distinct products that may have different biological activities or chemical properties .

Mechanism of Action

The mechanism of action for (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is primarily based on its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzyme activities by binding to active sites or allosteric sites, altering their functions.
  2. Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways that are crucial for therapeutic effects.

This dual mechanism suggests potential applications in treating neurological disorders and other diseases where enzyme and receptor modulation is beneficial .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as melting point, boiling point, and solubility are essential for understanding the behavior of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone in different environments. Specific data on these properties may vary based on experimental conditions but are crucial for practical applications.

Chemical Properties

Chemical properties include reactivity towards acids, bases, and other reagents. The presence of bromine enhances electrophilic aromatic substitution reactions, while the piperazine ring contributes to nucleophilicity in certain contexts .

Applications

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific uses:

  1. Medicinal Chemistry: It is investigated for potential therapeutic effects against neurological disorders due to its ability to modulate neurotransmitter systems.
  2. Biological Research: The compound serves as an intermediate in synthesizing more complex organic molecules that exhibit biological activity.
  3. Material Science: Its unique structural features make it suitable for developing new materials with specific chemical properties.
Synthetic Methodologies and Optimization

Multi-Step Organic Synthesis Strategies for Piperazine-Pyridazine Hybrid Scaffolds

The synthesis of (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone employs convergent routes featuring sequential nucleophilic aromatic substitutions (SNAr) and acylations. A validated three-step approach begins with N-Boc-piperazine coupling to 3-chloro-6-methylpyridazine under reflux in acetonitrile (82% yield), followed by Boc deprotection and subsequent acylation with 4-bromobenzoyl chloride. This strategy leverages the pyridazine ring’s electron deficiency to facilitate nucleophilic displacement at C3, consistent with methodologies for kinase inhibitor scaffolds [3] [6]. Alternative routes utilize preformed 1-(6-methylpyridazin-3-yl)piperazine, synthesized via copper-catalyzed Buchwald-Hartwig amination (CuI/L-proline, DMSO, 110°C), achieving 76% yield prior to benzoylation [3] [8]. Critical to avoiding regioisomeric impurities is the meta-positioning of chlorine in pyridazine precursors, which directs nucleophilic attack away from sterically hindered C4/C5 positions [6].

Table 1: Multi-Step Synthesis Yield Comparison

Synthetic RouteKey IntermediateCoupling ConditionsOverall Yield
SNAr/Boc Deprotection/Acylation3-Chloro-6-methylpyridazineAcetonitrile, Δ, 12 h68%
Buchwald-Hartwig/Acylation4-Bromobenzoic acidDMSO, CuI, L-proline, 110°C71%
One-Pot Reductive Amination6-Methylpyridazine-3-carbaldehydeNaBH₃CN, DCM, rt54%

Catalytic Systems for Acylation and Heterocyclic Coupling Reactions

Palladium and copper catalysis govern key bond-forming steps. Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ (2 mol%) enables synthesis of bromophenyl fragments, achieving >95% conversion in toluene/EtOH (85°C), though this route risks residual palladium contamination requiring scavengers [2] [9]. For direct acylation, ZnCl₂ (15 mol%) accelerates 4-bromobenzoyl chloride addition to piperazine by coordinating carbonyl oxygen, enhancing electrophilicity and suppressing bis-acylation. Solvent-free conditions at 60°C deliver 89% yield with <0.5% di-acylated byproduct [5] [8]. Pyridazine-piperazine couplings utilize CuI/diamine catalysts (e.g., N,N-dimethylethylenediamine) in DMF at 100°C, reducing reaction times to 4 hours while maintaining 82% yield – a significant improvement over uncatalyzed methods (48 hours, 65% yield) [3]. Catalyst recycling remains challenging due to copper leaching during aqueous workups, though polymer-immobilized variants show promise [8].

Table 2: Catalytic Performance in Key Bond Formation

Reaction TypeCatalyst SystemTemperatureTime (h)Yield (%)Byproducts
Pyridazine-PiperazineCuI/L-proline110°C876<2% Homocoupling
AcylationZnCl₂ (solvent-free)60°C389<0.5% Di-acylation
Suzuki Fragment Prep.Pd(PPh₃)₄85°C6923% Protodebromination

Solvent and Temperature Optimization in Nucleophilic Substitution and Cyclization

Solvent polarity critically impacts SNAr kinetics in pyridazine functionalization. DMSO accelerates piperazine displacement of chloride at C3 (k = 0.42 min⁻¹ at 90°C) but promotes decomposition above 110°C. Alternatively, sulfolane/water mixtures (9:1) enable 95% conversion at 80°C while suppressing hydrolysis – attributable to water’s role in stabilizing the Meisenheimer complex [9]. For acylation steps, dichloromethane (DCM) provides optimal balance between reagent solubility and reaction exothermicity; switching to THF reduces yields by 15% due to competitive ring-opening at temperatures >40°C [3] [8]. Thermal stability studies confirm the target compound decomposes above 160°C, mandating strict control during solvent evaporation. Microwave-assisted cyclization (150 W, DMF, 120°C) reduces reaction times from hours to minutes but generates 5–7% tar formation, complicating purification [2] [6].

Purification Techniques: Recrystallization vs. Chromatographic Isolation

Crystalline purity dominates isolation strategies. Ethanol/water (7:3) recrystallization affords needle-like crystals with >99.5% HPLC purity by exploiting the compound’s low solubility at 0–5°C (2.1 mg/mL). However, this fails when N-acyl impurities exceed 5%, necessitating silica gel chromatography with ethyl acetate/hexane gradients [6] [8]. Reverse-phase preparative HPLC (C18 column, methanol:water 75:25) resolves regioisomeric contaminants from Buchwald-Hartwig reactions but incurs 15–20% product loss due to the compound’s strong adsorption. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (3:2:3:2) achieves 98% recovery with 99.2% purity by leveraging the molecule’s log P (calculated 2.8) [2]. Residual solvents pose persistent challenges: DMF levels in crystals exceed ICH Q3C limits (880 ppm), requiring toluene azeotrope drying to reduce to <90 ppm [8].

Table 3: Purification Performance Metrics

MethodConditionsPurity (%)Recovery (%)Key Limitation
Ethanol/Water Recryst.7:3, -20°C, 12 h99.582Ineffective for acyl impurities
Silica ChromatographyEtOAc/Hexane (1:1 to 7:3)98.775Product tailing
Preparative HPLCC18, MeOH/H₂O 75:25, 15 mL/min99.968High solvent consumption
CPCH₂O/MeOH/EtOAc/heptane (2:3:2:3)99.298System optimization complexity

Comprehensive Compound Listing

Properties

CAS Number

1309129-04-1

Product Name

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C16H17BrN4O

Molecular Weight

361.243

InChI

InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3

InChI Key

WHSKOPFMXZQGCB-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.